Uridine-5,6-d2

Descripción general

Descripción

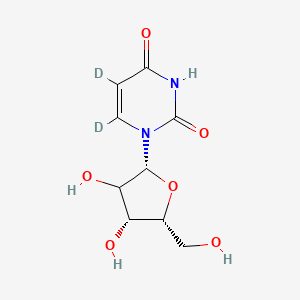

Uridine-5,6-d2 is a deuterium-labeled analogue of uridine, a nucleoside that is widely distributed in nature. It is one of the four basic components of ribonucleic acid (RNA). The molecular formula of this compound is C9H10D2N2O6, and it has a molecular weight of 246.21 . This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions.

Métodos De Preparación

Uridine-5,6-d2 can be synthesized from uridine through a deuterium exchange reaction. The synthesis involves the use of deuterium gas (D2) and a catalyst such as palladium on activated charcoal. The reaction is typically carried out in deuterium oxide (D2O) at elevated temperatures (around 160°C) for 24 hours . This method ensures the incorporation of deuterium atoms at the 5 and 6 positions of the uridine molecule.

Análisis De Reacciones Químicas

Uridine-5,6-d2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form uracil derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction of this compound can lead to the formation of dihydrouridine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield uracil-5,6-d2, while reduction with sodium borohydride can produce dihydrothis compound .

Aplicaciones Científicas De Investigación

Biological Significance and Mechanism of Action

Uridine is involved in several metabolic pathways, particularly in the synthesis of RNA and phospholipids. The deuterated form, Uridine-5,6-d2, is utilized in research to trace metabolic pathways and study the dynamics of nucleoside metabolism due to its isotopic labeling.

Key Mechanisms:

- RNA Synthesis: Uridine serves as a building block for RNA synthesis. The incorporation of deuterated uridine allows researchers to track RNA synthesis and degradation processes more accurately.

- Cell Signaling: Uridine derivatives are implicated in cell signaling pathways, influencing neuronal health and function.

Pharmacological Applications

Research indicates that this compound has potential therapeutic uses, especially in neurodegenerative diseases and metabolic disorders.

Neuroprotective Effects:

- Studies show that uridine supplementation can enhance synaptic plasticity and improve cognitive functions. For instance, combining uridine with docosahexaenoic acid has been shown to increase dendritic spine density in animal models, suggesting potential benefits for conditions like Parkinson's disease .

Metabolic Disorders:

- Uridine plays a role in the hexosamine biosynthetic pathway, which is crucial for the synthesis of glycoproteins involved in insulin signaling. This pathway's modulation could have implications for diabetes management .

Research Applications

This compound is widely used in various research settings:

Table 1: Research Applications of this compound

Case Studies

Several studies highlight the utility of this compound in understanding biological processes:

Case Study 1: Neuroprotection

In a study involving rats with induced dopaminergic lesions, administration of uridine (as uridine-5'-monophosphate) along with docosahexaenoic acid significantly improved dopaminergic markers and reduced behavioral deficits associated with Parkinson's disease. The combination therapy was shown to enhance synaptic membrane synthesis, suggesting a restorative effect on neuronal function .

Case Study 2: Metabolic Regulation

Research demonstrated that high doses of uridine can reverse bone marrow suppression caused by chemotherapy agents like 5-fluorouracil. This effect was attributed to uridine's ability to promote the synthesis of phospholipids essential for cell membrane integrity and function .

Mecanismo De Acción

Uridine-5,6-d2 exerts its effects by incorporating into RNA during transcription. The deuterium atoms at the 5 and 6 positions of the uridine molecule allow for detailed tracking of RNA synthesis and degradation. This labeling technique helps researchers study the dynamics of RNA production and the effects of various treatments on RNA metabolism . This compound also plays a role in glycogen synthesis through the formation of uridine diphosphate glucose, which is critical for the hexosamine biosynthetic pathway and protein modification .

Comparación Con Compuestos Similares

Uridine-5,6-d2 is unique due to its stable isotope labeling, which provides distinct advantages in metabolic studies. Similar compounds include:

5-Ethynyluridine: Used for labeling newly synthesized RNA but can induce neurodegeneration in certain conditions.

4-Thiouridine: Another uridine analogue used for RNA labeling, but with different chemical properties and applications.

Bromo-uridine: Used for studying RNA dynamics but has different labeling and detection methods compared to this compound.

This compound stands out due to its specific deuterium labeling, which allows for precise tracking and analysis in various research applications.

Actividad Biológica

Uridine-5,6-d2 is a deuterated form of uridine, a naturally occurring nucleoside that plays significant roles in various biological processes. This article delves into the biological activity of this compound, including its pharmacological effects, metabolic roles, and potential therapeutic applications.

Overview of Uridine and Its Derivatives

Uridine is involved in nucleic acid synthesis and is critical for cellular metabolism. It serves as a precursor for the synthesis of RNA and plays a role in the formation of glycosylated compounds via uridine diphosphate glucose (UDP-Glc). The deuterated variant, this compound, offers unique properties that can enhance its utility in research and therapeutic contexts.

Research indicates that uridine derivatives, including this compound, may modulate various receptors and pathways. For instance, studies have shown that uridine can activate the P2Y6 receptor, which is involved in cellular signaling related to inflammation and immune responses. Modifications to the uridine structure can significantly affect its binding affinity and potency at these receptors .

Table 1: Pharmacological Properties of Uridine Derivatives

| Compound | Receptor Target | EC50 (μM) | Activity Type |

|---|---|---|---|

| Uridine | P2Y6 | 0.15 | Agonist |

| 5-Iodo-UDP | P2Y6 | 0.15 | Agonist |

| 2′,3′-di-O-cinnamoyluridine | Various | Varies | Anticancer |

Metabolic Roles

Uridine plays a pivotal role in metabolic pathways. It is involved in glycogen synthesis and regulates protein modifications through O-GlcNAcylation. Abnormal levels of uridine have been linked to metabolic disorders such as diabetes and obesity. Studies suggest that this compound may be utilized to investigate these pathways more precisely due to its stable isotopic labeling .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that modified uridine derivatives exhibit promising anticancer properties. For instance, one derivative showed significant cytotoxic effects on Ehrlich ascites carcinoma cells in vitro . The molecular docking studies indicated favorable binding interactions with target proteins implicated in cancer progression.

- Antimicrobial Properties : Recent investigations into uridine derivatives revealed their antimicrobial potential against various pathogens. The synthesized compounds displayed enhanced activity against fungal phytopathogens compared to bacterial strains .

- Regulation of Food Intake : A study explored the role of circulating uridine in regulating hunger and food intake. Participants receiving uridine monophosphate exhibited increased hunger sensations and caloric intake, suggesting a potential application for managing eating disorders .

Propiedades

IUPAC Name |

5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-TTYVMISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676190 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40632-21-1 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Uridine-5,6-d2 enable the detection of Pseudouridine (Ψ) in RNA using mass spectrometry?

A1: Pseudouridine (Ψ) poses a challenge for direct detection using mass spectrometry due to its isomeric nature with uridine, meaning they share the same molecular weight. This makes it difficult to differentiate them based on mass alone. This compound provides a solution by introducing a distinct mass shift when incorporated into RNA and subsequently modified to Ψ.

- Metabolic Labeling: Cells are grown in a medium containing this compound. Being a uridine analog, it gets incorporated into newly synthesized RNA molecules, replacing uridine. []

- Pseudouridylation: The enzyme pseudouridine synthase (PUS) naturally modifies specific uridine residues in RNA to Ψ. During this process, the deuterium atom at the C5 position of this compound is exchanged with a hydrogen atom from the solvent. []

- Mass Spectrometry Analysis: This exchange results in a detectable mass difference of -1 Da for Ψ compared to unmodified this compound. This shift allows researchers to pinpoint the presence and location of Ψ within the RNA sequence using mass spectrometry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.